molecular formula C19H11Cl2NOS B2825562 (2E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile CAS No. 866019-88-7

(2E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B2825562
CAS No.: 866019-88-7
M. Wt: 372.26
InChI Key: VPRJWTZOCPLETQ-GXDHUFHOSA-N
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Description

(2E)-3-[2-(2,4-Dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile is a synthetic chemical compound featuring a conjugated π-system with a thiophene unit and a dichlorophenoxyphenyl moiety. This structural class of compounds is of significant interest in medicinal chemistry and materials science research. Compounds containing a thiophene ring are often explored for their potential biological activities, including as antimicrobial or antitumor agents, due to the pharmacophore's prevalence in active molecules . The α,β-unsaturated nitrile group can act as a Michael acceptor, making this compound a potential intermediate for synthesizing various heterocyclic systems, such as pyrazolines, which are known to be investigated for antituberculosis activity and other therapeutic applications . Researchers can utilize this compound as a key synthon in the development of novel small molecules for pharmacological screening or in the design of organic electronic materials. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NOS/c20-15-7-8-18(16(21)11-15)23-17-5-2-1-4-13(17)10-14(12-22)19-6-3-9-24-19/h1-11H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRJWTZOCPLETQ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=CS2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=CC=CS2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable phenyl halide under basic conditions to form the dichlorophenoxy intermediate.

    Coupling with Thiophene: The intermediate is then coupled with a thiophene derivative in the presence of a palladium catalyst to form the desired thiophene-containing compound.

    Introduction of the Nitrile Group: Finally, the nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related compounds showed promising results in inhibiting cancer cell proliferation, suggesting a possible mechanism involving disruption of cellular signaling pathways associated with tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural components, particularly the dichlorophenoxy and thiophene groups, are known to enhance biological activity against certain bacterial strains. Preliminary assays indicate effective inhibition of growth in pathogenic bacteria, which could lead to the development of new antimicrobial agents .

Synthetic Intermediates

(2E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including cycloaddition and nucleophilic substitution processes. This property makes it valuable in synthesizing more complex molecules for pharmaceutical applications .

Development of Novel Materials

The compound's ability to form stable complexes with metal ions has been explored for developing novel materials with specific electronic properties. Research shows that incorporating this compound into polymer matrices can enhance their conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .

Case Study on Antitumor Evaluation

A detailed investigation was conducted on the antitumor efficacy of this compound derivatives against a panel of human cancer cell lines. The study utilized a combination of in vitro assays to assess cell viability and apoptosis induction. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential as lead compounds for further development .

Case Study on Antimicrobial Activity

Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the compound's structure could enhance its efficacy as an antibiotic agent .

Mechanism of Action

The mechanism of action of (2E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogous acrylonitrile derivatives:

Compound Name Molecular Weight Substituents Key Interactions/Properties Biological Activity Reference
(2E)-3-[2-(2,4-Dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile ~385.3* Thiophene, 2,4-dichlorophenoxy phenyl, -CN π-π stacking (thiophene), halogen bonding Potential COX-2 inhibition N/A
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) 413.5 Pyridine, diphenylamino phenyl, -CN Strong π-π interactions, solvent-dependent conformers (anti/syn) Photophysical applications
2-(1,3-Benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile (5a) 282.4 Benzothiazole, thiophene, -CN Microwave-synthesized, planar structure Antimicrobial activity
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile 289.16 Chlorophenyl, chlorophenylamino, -CN Predicted pKa: -2.85, high lipophilicity Unspecified (structural analog)
2-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile 357.2 Dichlorophenyl, dimethylamino phenyl, -CN High polarity (dimethylamino), GHS Category 1 Not reported

*Estimated based on formula (C₁₉H₁₂Cl₂N₂OS).

Key Observations:

  • Electron-Donor vs. Electron-Withdrawing Groups: The thiophene and diphenylamino groups (e.g., in Compound I) enhance π-π stacking and photophysical properties, whereas dichlorophenoxy substituents favor halogen bonding and lipophilicity, critical for membrane penetration in bioactive molecules .
  • Stereoelectronic Effects: The (2E)-configuration in the target compound ensures planarity, optimizing conjugation and intermolecular interactions, as seen in analogous (2Z)-isomers .

Molecular Interactions and Crystallography

  • π-π Stacking: Thiophene and pyridine rings in analogs like Compound I form strong π-π interactions in the solid state, stabilizing crystal lattices .
  • Halogen Bonding: Dichlorophenoxy groups in the target compound may engage in Cl···O/N interactions, as observed in COX-2 inhibitor crystal structures .
  • Conformational Flexibility: Solvent-dependent anti/syn conformers in Compound I highlight the role of environmental polarity in molecular packing .

Molecular Structure and Computational Insights

  • Solvent effects (e.g., chloroform, DMSO) reduce this gap by 0.2–0.5 eV .
  • Hirshfeld Surface Analysis: In dichlorophenyl analogs, Cl···H and C-H···π interactions dominate molecular packing, which may apply to the target compound .

Biological Activity

(2E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicine. This article presents a comprehensive review of its biological activity, including its herbicidal properties, potential cytotoxic effects, and interactions with cellular mechanisms.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and a dichlorophenoxy group. Its molecular formula is C18H14Cl2N2OS, and it has a molecular weight of approximately 373.29 g/mol. The presence of the thiophene moiety is significant as it contributes to the compound's biological activity.

Herbicidal Activity

Recent studies have indicated that compounds similar to this compound exhibit strong herbicidal properties. The herbicide acts primarily through soil application, where it is absorbed by plant roots and seeds rather than through leaf uptake. This mechanism allows for effective pre-emergence weed control, making it valuable in agricultural settings .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar dichlorophenoxy compounds have shown varying degrees of antibacterial and antifungal activities. For example, some derivatives have been tested against common pathogens and exhibited significant inhibitory effects . The exact mechanism of action in microbial systems remains an area for further research.

Case Study 1: Herbicidal Efficacy

A study evaluating various formulations containing dichlorophenoxy compounds found that those with enhanced solubility and stability demonstrated increased efficacy against specific weed species. The formulations were tested under controlled conditions, showing effective weed suppression at concentrations as low as 0.5 kg/ha .

Case Study 2: Cytotoxicity Evaluation

In a comparative study of related compounds, researchers assessed the impact on mitochondrial function using isolated rat liver cells. The findings indicated that certain formulations caused significant disruptions in mitochondrial membrane potential and ATP synthesis at concentrations starting from 0.4 μM . While direct studies on this compound are needed, these results highlight the potential for similar effects.

Summary of Findings

Activity Type Description Findings
Herbicidal ActivityEffective against pre-emergent weedsStrong efficacy noted at low application rates (0.5 kg/ha)
Cytotoxic EffectsPotential impact on mitochondrial functionSignificant effects observed on ATP levels and membrane integrity in related compounds
Antimicrobial ActivityPossible inhibitory effects against bacteria and fungiRelated compounds show varying degrees of antimicrobial activity; specific studies needed

Q & A

Q. Table 1. Optimized Reaction Conditions for Key Synthetic Steps

StepReagents/CatalystsSolventTemp (°C)Yield (%)Reference
Condensation4-chlorobenzaldehyde, 2-thiophenemethylamineEthanol7068
CyclizationPd(OAc)₂, PPh₃DMSO12082
PurificationSilica gel, hexane:EtOAc (3:1)RT95

Q. Table 2. Computational Parameters for DFT Analysis

ParameterValueSignificance
Basis Set6-31G(d)Balances accuracy and computational cost
HOMO-LUMO Gap4.2 eVIndicates moderate reactivity
Dipole Moment5.6 DebyePolar regions guide molecular interactions

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